N-(2-chlorophenyl)-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide
Overview
Description
N-(2-chlorophenyl)-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide, commonly known as N-(2-chlorophenyl)-4-(4-chloro-phenyl)-1,3-thiazol-2-amine, is a sulfonamide-based compound that has been the subject of numerous scientific research studies. This compound has shown potential in the treatment of various diseases, including cancer, diabetes, and inflammation.
Mechanism of Action
The exact mechanism of action of N-(2-chlorophenyl)-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide is not yet fully understood. However, studies have shown that the compound can induce apoptosis in cancer cells by activating caspase enzymes. It has also been shown to inhibit the activity of enzymes involved in glucose metabolism, thereby reducing blood glucose levels in diabetic animals. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, reduce blood glucose levels in diabetic animals, and inhibit the production of inflammatory cytokines. The compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-chlorophenyl)-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide in lab experiments is that it has been extensively studied and optimized for synthesis, making it readily available for use. However, one limitation is that the exact mechanism of action is not yet fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several potential future directions for research on N-(2-chlorophenyl)-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide. One area of interest is in the development of more potent analogs of the compound for use in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of the compound. Finally, research on the pharmacokinetics and toxicity of this compound is needed to determine its safety and efficacy for use in humans.
Scientific Research Applications
N-(2-chlorophenyl)-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, this compound has been studied for its potential in the treatment of diabetes by inhibiting the activity of enzymes involved in glucose metabolism.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[(2-chlorophenyl)sulfamoyl]phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S/c20-13-5-7-14(8-6-13)22-19(25)23-15-9-11-16(12-10-15)28(26,27)24-18-4-2-1-3-17(18)21/h1-12,24H,(H2,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXANWLKNLZMSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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